4-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]morpholine
Overview
Description
4-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]morpholine is a useful research compound. Its molecular formula is C8H13BrN4O2 and its molecular weight is 277.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of 1,2,4-Triazole Derivatives
- Researchers synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole, starting from various ester ethoxycarbonylhydrazones. These compounds were screened for their antimicrobial activities, and some displayed good or moderate activities against microorganisms (Bektaş et al., 2007).
Design and Synthesis as Antimicrobial Agents
- The design and synthesis of new 1,2,4-triazole derivatives containing a morpholine moiety were studied for antimicrobial applications. These compounds exhibited good or moderate antimicrobial activities (Sahin et al., 2012).
Structural Analysis
Structural Characterization of 1,2,3-Triazole Derivatives
- A study on 4-{[1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]diphenylmethyl}morpholine revealed insights into its structure, including its triazolyl and morpholinyl groups (Wu et al., 2008).
Antibacterial Activity Studies
Antibacterial Activity of Triazol-Thiadiazine Derivatives
- The synthesis and antibacterial activities of 3-(2-Phenylquinolin-4-yl)/3-(1-p-Chlorophenyl-5-methyl-1,2,3-triazol-4-yl)-s-triazolo[3,4-b]-1,3,4-thiadiazine derivatives were explored, with results showing significant antibacterial properties (Hui et al., 2000).
Antibacterial Activity of 1,2,4-Triazole-3-One Derivatives
- A study on the reduction, Mannich reaction, and antimicrobial activity of some new 1,2,4-triazol-3-one derivatives showed that Mannich bases demonstrated good activity against test microorganisms (Fandaklı et al., 2012).
Antimicrobial and Anti-Inflammatory Activities
- Research on the synthesis, antimicrobial, and anti-inflammatory activity of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols revealed that several compounds displayed potent antibacterial activity and good anti-inflammatory effects (Al-Abdullah et al., 2014).
Pharmacological Applications
Antileishmanial Activity
- A study on 1,2,4-triazole derivatives with morpholine investigated their antileishmanial activities, with one compound showing considerable antileishmanial activity (Süleymanoğlu et al., 2018).
Synthesis for Pharmacological Studies
- Research on the synthesis and characterization of sulphur containing 1,2,4-triazole derivatives aimed at pharmacological activity screening, revealing good antibacterial and antifungal activities (Rao et al., 2014).
Neurokinin-1 Receptor Antagonist
- A study developed an orally active, water-soluble neurokinin-1 receptor antagonist, suitable for both intravenous and oral administration, demonstrating efficacy in pre-clinical tests relevant to emesis and depression (Harrison et al., 2001).
Properties
IUPAC Name |
4-[5-bromo-2-(methoxymethyl)-1,2,4-triazol-3-yl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN4O2/c1-14-6-13-8(10-7(9)11-13)12-2-4-15-5-3-12/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKMZFDSQVNKJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC(=N1)Br)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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